5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid
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Overview
Description
5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid is a complex organic compound that features a unique structure combining a fluorophenyl group, a dihydroimidazo-pyridine core, and a thioxo group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-fluorobenzaldehyde with appropriate amines and thiourea under controlled conditions to form the imidazo-pyridine core. The reaction is usually carried out in the presence of a catalyst such as platinum carbon or Raney nickel, and solvents like acetonitrile and glacial acetic acid .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-pressure reactors and precise temperature control to facilitate the reaction. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the fluorophenyl ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer or antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Shares the fluorophenyl group but has a different core structure.
Quinoline Derivatives: Contain a nitrogen-containing bicyclic structure similar to the imidazo-pyridine core.
Uniqueness
What sets 5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid apart is its unique combination of a fluorophenyl group with a thioxo-imidazo-pyridine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C15H12FN3O2S |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C15H12FN3O2S/c1-18-12-10(14(20)21)7-11(8-4-3-5-9(16)6-8)17-13(12)19(2)15(18)22/h3-7H,1-2H3,(H,20,21) |
InChI Key |
HZVSXQQGHBLNBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(C=C2C(=O)O)C3=CC(=CC=C3)F)N(C1=S)C |
Origin of Product |
United States |
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